molecular formula C16H15N B14392797 4-(4-Phenylbuta-1,3-dien-1-yl)aniline CAS No. 89762-36-7

4-(4-Phenylbuta-1,3-dien-1-yl)aniline

Cat. No.: B14392797
CAS No.: 89762-36-7
M. Wt: 221.30 g/mol
InChI Key: MXZZYJRBTFDAHA-UHFFFAOYSA-N
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Description

4-(4-Phenylbuta-1,3-dien-1-yl)aniline is an organic compound with the molecular formula C16H15N. It is characterized by a phenyl group attached to a butadiene moiety, which is further connected to an aniline group. This compound is known for its extended π-conjugated system, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylbuta-1,3-dien-1-yl)aniline typically involves the coupling of aniline derivatives with phenyl-substituted butadiene precursors. One common method is the palladium-catalyzed cross-coupling reaction, where aniline is reacted with 4-bromo-1,3-butadiene in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenylbuta-1,3-dien-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Phenylbuta-1,3-dien-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Phenylbuta-1,3-dien-1-yl)aniline involves its interaction with specific molecular targets and pathways. The extended π-conjugated system allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Aminophenyl)-4-phenyl-1,3-butadiene
  • 4-Amino-4’-methoxystilbene
  • trans-2-(4’-Aminostyryl)-thiophene

Uniqueness

4-(4-Phenylbuta-1,3-dien-1-yl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its extended π-conjugated system is particularly noteworthy, as it enhances its ability to participate in various chemical reactions and interact with biological targets .

Properties

CAS No.

89762-36-7

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

4-(4-phenylbuta-1,3-dienyl)aniline

InChI

InChI=1S/C16H15N/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-13H,17H2

InChI Key

MXZZYJRBTFDAHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N

Origin of Product

United States

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